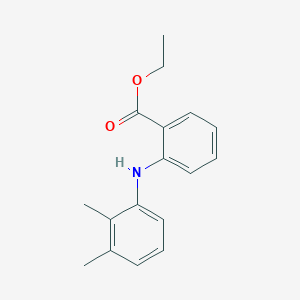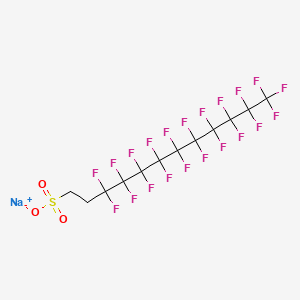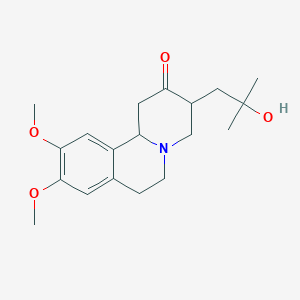
2-Hydroxy Tetrabenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Tetrabenazine is a derivative of Tetrabenazine, a drug primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . Tetrabenazine works by depleting monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals .
准备方法
The synthesis of 2-Hydroxy Tetrabenazine involves several steps. One common method starts with the reaction of dihydroxy isoquinoline with (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide, followed by further conversion to Tetrabenazine . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes .
化学反应分析
2-Hydroxy Tetrabenazine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols .
科学研究应用
2-Hydroxy Tetrabenazine has a wide range of scientific research applications:
作用机制
2-Hydroxy Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter type 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals . The compound binds to VMAT2, preventing the uptake of these neurotransmitters into synaptic vesicles and thereby reducing their release into the synaptic cleft .
相似化合物的比较
2-Hydroxy Tetrabenazine is similar to other VMAT2 inhibitors like Valbenazine and Deutetrabenazine . it has unique properties that make it particularly effective in certain applications:
Valbenazine: Primarily used for treating tardive dyskinesia, it has a longer half-life compared to Tetrabenazine.
Deutetrabenazine: Also used for Huntington’s disease and tardive dyskinesia, it has improved pharmacokinetic properties due to the presence of deuterium atoms.
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific clinical applications .
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3 |
InChI 键 |
WSSKRNHJTRPOTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





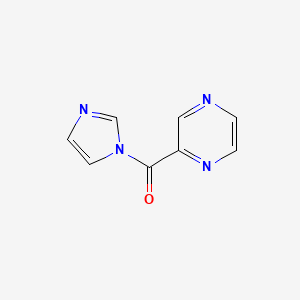
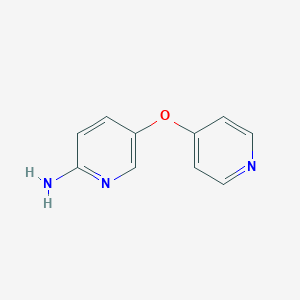


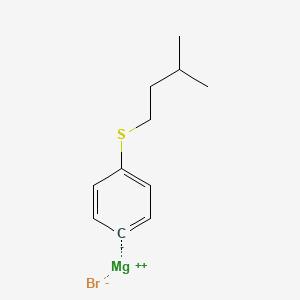
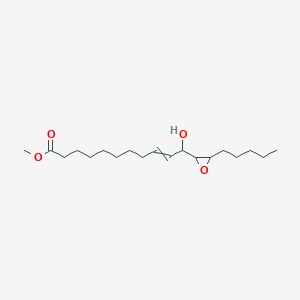
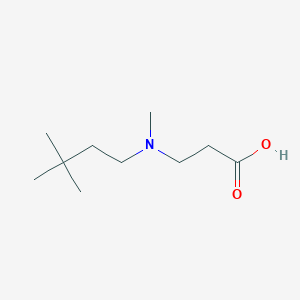
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

